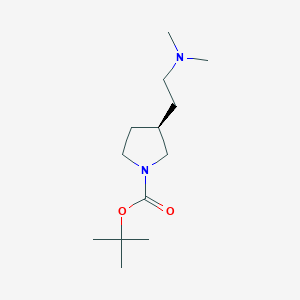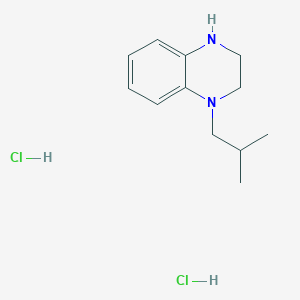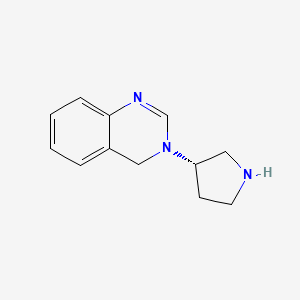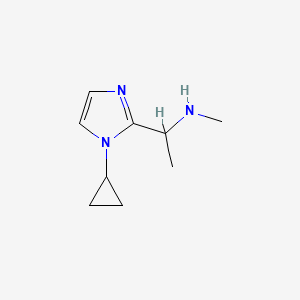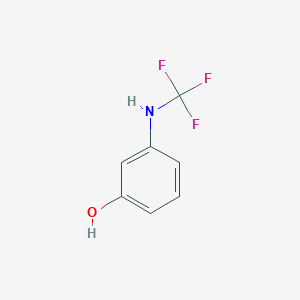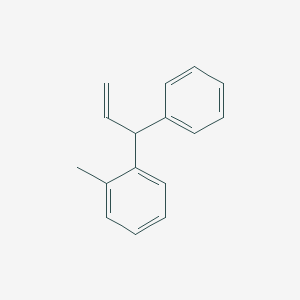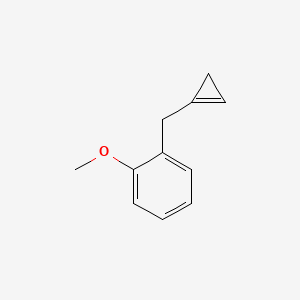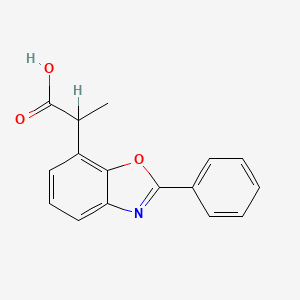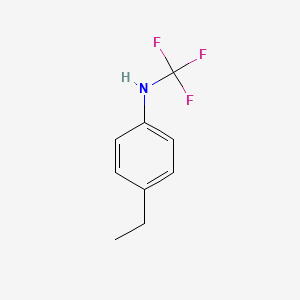![molecular formula C9H12O2 B13949878 Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid CAS No. 79647-58-8](/img/structure/B13949878.png)
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3210~3,6~]octane-1-carboxylic acid is a unique and structurally complex organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a diene and a dienophile undergo a [2+2] cycloaddition to form the tricyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octane: Shares a similar tricyclic core but lacks the carboxylic acid group.
Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid: Another tricyclic compound with a different arrangement of the rings.
Uniqueness: Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid stands out due to its specific ring structure and the presence of the carboxylic acid group, which imparts unique chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
79647-58-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
tricyclo[3.2.1.03,6]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
HYJOPFMJTBKJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1C2C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)

